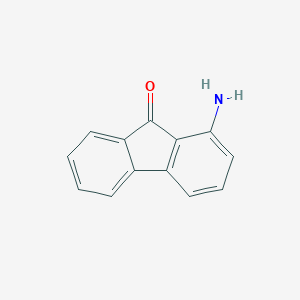

1-Amino-9H-fluoren-9-one

Description

Significance of Fluorenones in Contemporary Chemical Research

Fluorenone, a polycyclic aromatic ketone with the chemical formula (C₆H₄)₂CO, and its derivatives are a class of compounds that command significant attention in modern chemical research. wikipedia.org The core fluorenone structure is a versatile scaffold, serving as a crucial intermediate in the synthesis of a wide array of organic molecules. Its utility spans numerous fields, including materials science, pharmaceuticals, and organic synthesis. chemicalbook.com

In the realm of materials science, fluorenone is incorporated into polymers to augment their thermal stability and mechanical strength. Its unique photochemical and electronic properties make it a valuable component in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors. rsc.org Fluorenone-based molecules are investigated as electron-transporting materials, which are crucial for the efficiency of solar cells. rsc.org Furthermore, fluorenones act as precursors for fluorescent dyes, which are indispensable tools in analytical chemistry and biological imaging.

The biological activity of substituted fluorenones is another major driver of research. Various derivatives have shown potential as antibiotic, anticancer, antiviral, and neuromodulatory agents. wikipedia.org The parent compound, 9-fluorenone (B1672902), is a key starting material for producing fine chemicals, specialized resins like polycarbonates and acrylics, dyes, and pesticides. chemicalbook.com The broad applicability and the potential for creating high-performance materials and biologically active compounds underscore the sustained importance of the fluorenone framework in chemical research. wikipedia.orgchemicalbook.com

Overview of 1-Amino-9H-fluoren-9-one as a Research Target

This compound is an amino-substituted derivative of fluorenone that has emerged as a specific compound of interest for researchers. It is a solid, yellow crystalline powder with the molecular formula C₁₃H₉NO. chemicalbook.comcymitquimica.comlookchem.com Its structure combines the rigid, electron-accepting fluorenone core with an electron-donating amino group, creating a molecule with distinct electronic and chemical properties that are actively being explored.

As a research target, this compound is primarily valued as a building block or intermediate in the synthesis of more complex functional molecules. lookchem.com It serves as a precursor in the production of various dyes and pigments. lookchem.com In the pharmaceutical sector, it is employed as a reagent for synthesizing new medicinal compounds and fine chemicals. lookchem.com There is also research interest in its potential as an antimicrobial agent. lookchem.com

Furthermore, the electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of high-quality organic semiconductors for electronic devices like OLEDs. lookchem.comchemscene.com Research into related amino-fluorene structures for applications in medicinal chemistry, such as the development of potential anticancer agents, further highlights the value of this class of compounds. researchgate.net The study of this compound provides a platform for developing novel materials and potential therapeutic agents by leveraging its unique chemical architecture.

Compound Properties

| Property | Value | Source |

| CAS Number | 6344-62-3 | lookchem.comnih.gov |

| Molecular Formula | C₁₃H₉NO | cymitquimica.comlookchem.comnih.gov |

| Molecular Weight | 195.22 g/mol | lookchem.comnih.gov |

| Appearance | Solid, Yellow Crystalline Powder | chemicalbook.comcymitquimica.com |

| Melting Point | 118-120 °C | lookchem.com |

| Boiling Point | 406.2 °C at 760 mmHg | lookchem.com |

| Density | 1.327 g/cm³ | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEPMOMKAQKOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212856 | |

| Record name | 1-Aminofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-62-3 | |

| Record name | 1-Aminofluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminofluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-62-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminofluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5CL9U2GZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Amino 9h Fluoren 9 One and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 1-Amino-9H-fluoren-9-one scaffold and its derivatives through convergent approaches that often involve the simultaneous formation of the fluorenone core and the introduction of the amino functionality.

Reductive Amination Approaches

Reductive amination serves as a powerful tool for the synthesis of amines from carbonyl compounds. researchgate.net This method is particularly relevant for the synthesis of fluorene (B118485) derivatives, where a carbonyl group at the 9-position can be converted to an amino group. While direct reductive amination of a precursor to yield this compound is less commonly detailed, the principle is applied in the synthesis of related aminofluorene structures which can be subsequent precursors. For instance, the reductive amination of aldehydes and ketones using catalysts like rhodium complexes in the presence of carbon monoxide and water offers a pathway to secondary and tertiary amines. researchgate.net

A general procedure for the reductive amination of a carbonyl compound involves reacting it with an amine source, such as ammonium (B1175870) formate, in the presence of a suitable catalyst. chemicalbook.com For example, an iridium catalyst has been used for the reductive amination of carbonyls, achieving a 70% yield for the synthesis of 9H-fluoren-9-amine from 9-fluorenone (B1672902). chemicalbook.com This highlights the potential of applying similar methodologies to appropriately substituted fluorenone precursors to access the desired 1-amino derivative.

Furthermore, the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes has been achieved through reductive amination, showcasing the versatility of this approach in creating diverse aminofluorene structures. acs.org A three-component assembly approach involving serine derivatives, fluorenone, and an aminoacridine has also been reported, utilizing an intramolecular reductive amination process to generate complex fluorenyl conjugates. researchgate.net

Condensation and Cyclization Protocols

Condensation and cyclization reactions represent a cornerstone in the synthesis of polycyclic aromatic systems like fluorenones. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds to construct the desired framework.

One notable approach involves a five-component domino reaction utilizing cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938). rsc.orgrsc.org This cascade process, which proceeds through N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization, yields highly functionalized tetrahydroimidazo[1,2-a]pyridine derivatives incorporating the fluorenylidene moiety. rsc.orgrsc.org

Another strategy involves the palladium-catalyzed cyclization of enaminones with 1,3-dienes via C–H activation. acs.org This method provides an efficient route to various fluorenones. Additionally, the synthesis of polysubstituted fluorenones can be achieved through a two-step process involving the condensation of malononitrile (B47326) with aromatic aldehydes and methyl ketones or with β-aryl-α,β-unsaturated carbonyl compounds. lookchem.com

The cyclization of biarylcarboxaldehydes to fluorenones has been accomplished using various reagents, including potassium persulfate, CBr4, and tert-butyl hydroperoxide (TBHP). nih.gov Oxidative cyclization of nitrogen-containing biaryl intermediates, such as 2-(aminomethyl)biphenyls, using TBHP also provides a metal-free pathway to substituted fluorenones. nih.govbeilstein-journals.org

| Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference |

| Cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine | Ethanol, reflux | Tetrahydroimidazo[1,2-a]pyridine derivatives | 65-87% | rsc.orgrsc.org |

| Enaminones, 1,3-dienes | Rh(III) catalyst | Fluorenones | Moderate to good | acs.org |

| Malononitrile, aromatic aldehydes, methyl ketones | - | Polysubstituted fluorenones | Varies | lookchem.com |

| 2-(Aminomethyl)biphenyls | TBHP | Substituted fluorenones | Fair to good | nih.govbeilstein-journals.org |

Oxidative Routes to Fluorenones

Oxidative methods provide a direct means of converting fluorene precursors into the corresponding fluorenones. These routes are often characterized by their efficiency and can be conducted under relatively mild conditions.

A highly efficient method for the synthesis of 9-fluorenones involves the aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.orgresearchgate.net This approach is particularly effective for fluorenes substituted with nitro, halogen, or alkyl groups, affording high yields and purity. rsc.orgresearchgate.net

Oxidative cyclization of functionalized biphenyls is another powerful strategy. For instance, 2-methylbiphenyls and 2-(hydroxymethyl)biphenyls can be converted to fluorenones through TBHP oxidation. nih.gov Similarly, the oxidative cyclization of 2-(aminomethyl)biphenyls promoted by TBHP offers a metal-free route to highly substituted fluorenones. nih.govbeilstein-journals.org This cross-dehydrogenative coupling is compatible with a range of functional groups. nih.govbeilstein-journals.org

Precursor-Based Synthetic Pathways

Precursor-based synthetic pathways leverage the existing and readily available skeletons of 9-fluorenone and fluorene, introducing the desired amino functionality through a series of chemical transformations.

Utilization of 9-Fluorenone as a Starting Material

9-Fluorenone is a versatile and common starting material for the synthesis of a wide array of derivatives, including this compound. Its carbonyl group and aromatic rings provide multiple sites for functionalization.

A primary route to aminofluorenones from 9-fluorenone involves nitration followed by reduction. The reduction of a nitro group to an amino group can be conveniently achieved using reagents like stannous chloride. rsc.org For example, 2-nitrofluorenone can be reduced to 2-aminofluorenone. rsc.org This fundamental transformation is a key step in accessing amino-substituted fluorenones.

Furthermore, 9-fluorenone can be used to synthesize various Schiff bases by condensation with different amines. jocpr.com These Schiff bases can then be further modified or used as intermediates in more complex synthetic sequences. For instance, a five-component reaction using 9-fluorenone as a starting material leads to complex heterocyclic systems. rsc.org

The synthesis of substituted fluorenones can also be achieved by reacting benzaldehydes and aryl iodides in a process catalyzed by palladium(II), which features a C(sp2)−H functionalization cascade. sci-hub.se This method allows for the direct construction of the fluorenone core from simpler aromatic precursors.

| Precursor | Reaction Type | Reagents | Product | Reference |

| 2-Nitrofluorenone | Reduction | Stannous chloride | 2-Aminofluorenone | rsc.org |

| 9-Fluorenone | Condensation | Various amines | Schiff bases | jocpr.com |

| Benzaldehydes, Aryl iodides | Pd(II)-catalyzed C-H functionalization | Pd(OAc)2, Anthranilic acid | Substituted fluorenones | sci-hub.se |

Derivatization from Fluorene and Substituted Fluorenols

Fluorene and its hydroxylated derivatives, fluorenols, serve as valuable precursors for the synthesis of this compound and its analogs. These pathways typically involve oxidation of the 9-position and subsequent introduction of the amino group.

A straightforward method involves the aerobic oxidation of 9H-fluorenes to 9-fluorenones, which can then be further functionalized. rsc.org This oxidation is often carried out in the presence of a base like KOH. rsc.org The resulting fluorenone can then undergo nitration and reduction to yield the desired aminofluorenone.

The synthesis of substituted fluorenols can be achieved through the reduction of the corresponding fluorenones. rsc.org For instance, sodium borohydride (B1222165) reduction of fluorenones is a convenient method for preparing 9-fluorenols in good yields. researchgate.net These fluorenols can then be subjected to further reactions. For example, the synthesis of tri- and disubstituted fluorenols can be accomplished via a catalytic [2+2+2] cyclotrimerization of alkynes. mdpi.com

The formylation of fluorene at the 9-position, followed by protection of an existing amino group, provides a versatile intermediate for further synthesis. This allows for the selective modification of the fluorene core.

| Precursor | Reaction | Key Reagents/Conditions | Intermediate/Product | Reference |

| 9H-Fluorene | Aerobic Oxidation | KOH, THF, air | 9-Fluorenone | rsc.org |

| Fluorenone | Reduction | Sodium borohydride | 9-Fluorenol | researchgate.net |

| Diynes, Terminal Alkynes | [2+2+2] Cyclotrimerization | Cp*Ru(cod)Cl or Rh-based catalysts | Substituted Fluorenols | mdpi.com |

| Fluorene | Formylation | - | 9-Formylfluorene |

Reactions with Functionalized Amino Compounds

The reaction of fluorene-based precursors with functionalized amino compounds provides a direct route to highly elaborate derivatives. A notable example involves the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides. sorbonne-universite.frthieme-connect.de This transformation, catalyzed by boron trifluoride etherate (BF3·OEt2), yields conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. sorbonne-universite.frthieme-connect.de The scope of this reaction is broad, accommodating N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners. sorbonne-universite.frthieme-connect.de A proposed mechanism for this reaction involves the formation of an allene (B1206475) carbocation intermediate. sorbonne-universite.frx-mol.com

Furthermore, the introduction of N-bromosuccinimide (NBS) into the reaction mixture leads to the formation of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields. sorbonne-universite.frthieme-connect.de This highlights the versatility of the reaction system to produce halogenated derivatives. The structures of these complex molecules have been unequivocally confirmed through single-crystal X-ray diffraction analysis. sorbonne-universite.frthieme-connect.de

Another approach involves the condensation of 9-fluorenone with various amino compounds. For instance, the reaction with 4-amino-1,2,4-triazolinones can be catalyzed by magnesium perchlorate (B79767) to produce 9H-fluoren-9-imine derivatives. acgpubs.org This method offers an eco-benign pathway to these compounds. acgpubs.org Similarly, reactions with serinol (2-amino-1,3-propanediol) can be conducted under solvent-free conditions to regioselectively synthesize imines such as 2-((9H-fluoren-9-ylidene)amino)propane-1,3-diol. polimi.itacs.org

Divergent Synthesis and Cascade Reactions

Divergent synthesis and cascade reactions represent powerful strategies for the rapid construction of complex molecular architectures from simple starting materials. These methods are characterized by their efficiency and atom economy.

Multi-component Reactions

Multi-component reactions (MCRs) are particularly effective for synthesizing highly functionalized fluorene derivatives in a single step. rsc.org A five-component domino reaction has been developed for the synthesis of 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.orgrsc.orgrsc.org This reaction utilizes cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine. rsc.orgrsc.orgrsc.org The cascade process involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization. rsc.orgrsc.orgrsc.org

Another example is the synthesis of 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives through a multi-component reaction of anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, and aromatic aldehydes, catalyzed by piperidine (B6355638). tandfonline.com This method is noted for its good yields, use of a green medium, and simple work-up procedures. tandfonline.com The Ugi multi-component reaction has also been employed to synthesize a series of fluorene bisamide derivatives. nih.gov

| Reactants | Catalyst/Conditions | Product | Ref. |

| Cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine | Ethanol, reflux | 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives | rsc.orgrsc.org |

| Anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, aromatic aldehydes | Piperidine, ethanol/water | 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives | tandfonline.com |

Lewis Acid Catalyzed Transformations

Lewis acids play a crucial role in catalyzing various transformations leading to fluorene derivatives. Boron trifluoride etherate (BF3·OEt2) is a commonly used Lewis acid in this context. It effectively mediates the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines to afford blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one and related derivatives. rsc.orgresearchgate.net The proposed mechanism for this reaction involves a propargyl cation and a fluorene-9-spiroazitidine intermediate. rsc.orgresearchgate.net

BF3·OEt2 also catalyzes the reaction of co-planar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides, as mentioned earlier. sorbonne-universite.frthieme-connect.de Additionally, it has been used in the synthesis of 9,9-disubstituted N-methyl-7-azaindole-appended (phenylethynyl)-fluorene derivatives from fluorene propargylic alcohols and substituted-7-azaindoles. acs.org

Magnesium perchlorate (Mg(ClO4)2) has been identified as an excellent Lewis acid catalyst for the condensation of less electrophilic carbonyl compounds like 9-fluorenone with poorly nucleophilic amines, such as 4-amino-1,2,4-triazolinones, to yield N-substituted imine derivatives. acgpubs.org This catalytic system provides an eco-friendly alternative to traditional acid catalysis. acgpubs.org Aluminum trichloride (B1173362) (AlCl3) has been utilized in the N-methylation of (9H-fluoren-9-yl)methanesulfonyl (Fms) protected lipophilic α-amino acid methyl esters using diazomethane. nih.gov

| Lewis Acid | Reactants | Product | Ref. |

| BF3·OEt2 | 9-(phenylethynyl)-9H-fluoren-9-ols, isatin imines | 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one derivatives | rsc.orgresearchgate.net |

| BF3·OEt2 | 9-(phenylethynyl)-9H-fluoren-9-ols, 2-aminobenzamides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | sorbonne-universite.frthieme-connect.de |

| Mg(ClO4)2 | 9-fluorenone, 4-amino-1,2,4-triazolinones | 4-(9H-Fluoren-9-ylideneamino)-2-aryl-5-methyl-2H-1,2,4-triazol-3(4H)-one | acgpubs.org |

| AlCl3 | Fms-protected α-amino acid methyl esters, diazomethane | N-Fms-N-methyl-α-amino acid methyl esters | nih.gov |

Chemo- and Regioselective Synthetic Control

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules. In the context of fluorene derivatives, several methodologies have been developed to address this. The reaction of 9-fluorenone with serinol under solvent-free conditions demonstrates high regioselectivity, yielding only the imine product, 2-((9H-fluoren-9-ylidene)amino)propane-1,3-diol, without the formation of the corresponding oxazolidine. polimi.itacs.org This selectivity is attributed to the steric hindrance of the aromatic carbonyl compound. polimi.it

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Catalytic Systems

Solvent-free reaction conditions offer a significant advantage in terms of reducing waste and simplifying purification processes. dergipark.org.tr The synthesis of imine derivatives from 9-fluorenone and serinol is a prime example of a successful solvent-free reaction, proceeding at elevated temperatures without the need for a catalyst. polimi.itacs.org

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. The aerobic oxidation of 9H-fluorenes to 9-fluorenones can be achieved using potassium hydroxide (KOH) in tetrahydrofuran (THF) under mild conditions, offering a green and highly efficient method. researchgate.net Furthermore, multi-component reactions, such as the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives, can be performed in ethanol, a relatively green solvent, and often proceed with high atom economy. rsc.orgrsc.org The use of glycerol (B35011) as a green solvent has also been explored for various synthetic transformations. unina.it

Sustainable Reaction Conditions

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for complex molecules, including derivatives of this compound. These methodologies prioritize the use of environmentally benign solvents, catalyst-free conditions, energy efficiency, and high atom economy to minimize environmental impact. Key sustainable strategies include solvent-free reactions, the use of water as a solvent, and efficient catalytic systems such as aerobic oxidation.

Solvent-Free and Catalyst-Free Synthesis:

A significant advancement in sustainable synthesis is the development of solvent-free and catalyst-free reactions for producing imine derivatives. The condensation of a primary amine with a ketone, such as 9-fluorenone, traditionally requires an acid catalyst and solvents for azeotropic water removal to achieve high yields. acs.org However, environmentally friendly protocols have demonstrated high-yield, regioselective synthesis of imines by reacting ketones with amines simply by heating the mixture without any solvent or catalyst. acs.orgpolimi.it

One such example is the synthesis of 2-((9H-Fluoren-9-ylidene)amino)propane-1,3-diol, achieved by heating 9-fluorenone and serinol at 130 °C for six hours. acs.org This method is notable for its operational simplicity and for producing the desired imine in good yield. acs.org This approach can be extended to various lipophilic amines, indicating its broad applicability. acs.orgpolimi.it Another green approach involves performing condensation reactions via grinding, which is an increasingly popular solvent-free technique that can offer high yields, selectivity, and simple procedures. jocpr.com Microwave-assisted solvent-free synthesis, sometimes using a wetting reagent like β-ethoxyethanol, has also proven to be a rapid and efficient method for preparing imines, offering high yields in significantly reduced reaction times compared to conventional heating. researchgate.net

Table 1: Solvent-Free Synthesis of 9-Fluorenone Imine Derivative

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Citation |

|---|---|---|---|---|---|

| 9-Fluorenone | Serinol | 130 °C, neat | 6 h | 80% | acs.org |

| Hydroxy ketone | Substituted anilines | Grinding, H₂SO₄ (cat.) | 5-8 min | - | jocpr.com |

| Aromatic amines | Aldehyde derivatives | Microwave (360W), neat | 1-1.5 min | 91-98% | researchgate.net |

Aerobic Oxidation:

The oxidation of 9H-fluorenes to 9-fluorenones is a fundamental transformation in this chemical family. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants like CrO₃ or KMnO₄, which are toxic and generate hazardous waste. rsc.org Sustainable alternatives have been developed that utilize air as the ultimate oxidant, representing a much greener and more cost-effective approach. rsc.org

A highly efficient method involves the aerobic oxidation of substituted 9H-fluorenes under ambient conditions using potassium hydroxide (KOH) as a catalyst in tetrahydrofuran (THF). rsc.orgrsc.org This protocol is lauded for its mild reaction conditions, simple workup procedures, high yields, and the ability to recycle and reuse the solvent and catalyst. rsc.org Its scalability and cost-effectiveness suggest potential for industrial application. rsc.org Further refinement of this method involves using a graphene-supported KOH composite as a catalyst, which also facilitates the aerobic oxidation of 9H-fluorenes to their corresponding 9-fluorenone derivatives at room temperature with high yields and purity. nih.gov Another advanced technique employs visible light photocatalysis with a Ru(bpy)₃²⁺–Cu(I) system to conduct the aerobic C-H oxidation of 9H-fluorenes, providing access to functionalized 9-fluorenones under exceptionally mild conditions. bsb-muenchen.demdpi.com

Table 2: Sustainable Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones

| Substrate | Catalyst/Conditions | Oxidant | Solvent | Yield | Citation |

|---|---|---|---|---|---|

| Substituted 9H-fluorenes | KOH | Air | THF | High | rsc.orgrsc.org |

| Substituted 9H-fluorenes | Graphene-supported KOH | Air | DMF | High | nih.gov |

| Substituted 9H-fluorenes | Ru(bpy)₃²⁺–Cu(I), visible light | Air | - | - | bsb-muenchen.demdpi.com |

Reactions in Aqueous Media:

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of halogenated and nitrated fluorenone derivatives, which are important synthetic intermediates, has been successfully achieved in water. tandfonline.comresearchgate.net Electrophilic aromatic bromination and nitration of 9-fluorenone can be performed chemo- and regioselectively in high yields (90-98%) using water as the sole solvent under mild conditions. tandfonline.comresearchgate.net For instance, 2-bromo-9-fluorenone (B123733) can be synthesized by heating 9-fluorenone with bromine in water at 80 °C. researchgate.net Similarly, nitrated derivatives can be obtained using a mixture of nitric and sulfuric acid in water. tandfonline.com These methods are advantageous due to their simple workup and minimal use of organic solvents, making them cost-effective and environmentally friendly for potential large-scale production. tandfonline.comresearchgate.net

Table 3: Synthesis of Fluorenone Derivatives in Water

| Starting Material | Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 9-Fluorenone | Br₂ | 80 °C, in Water | 2-Bromo-9-fluorenone | 94% | researchgate.net |

| 9-Fluorenone | HNO₃ / H₂SO₄ | 90 °C, in Water | 2-Nitro-9-fluorenone | 92% | tandfonline.com |

Mechanistic Investigations of Reactions Involving 1 Amino 9h Fluoren 9 One

Elucidation of Reaction Pathways

Understanding the reaction pathways of 1-Amino-9H-fluoren-9-one is fundamental to predicting its behavior and designing synthetic routes to more complex molecules. The primary reactive centers are the electrophilic carbonyl carbon and the nucleophilic amino group, which can participate in a variety of transformations.

The carbonyl group at the C9 position of the fluorene (B118485) ring is a key site for nucleophilic attack. Nucleophilic addition to this carbon is a fundamental step in many reactions involving fluorenones. The general mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. researchgate.net This intermediate can then be protonated to yield an alcohol or, if a suitable leaving group is present, can reform the carbonyl group by expelling the leaving group in a nucleophilic acyl substitution. researchgate.net

The electron-donating nature of the amino group at the C1 position can influence the electrophilicity of the C9 carbonyl. While electron-withdrawing groups elsewhere on the ring are known to increase the reactivity of the carbonyl group toward nucleophiles, an amino group may have a more nuanced, resonance-based effect. rsc.org

A pertinent example is the initial step in a five-component domino reaction used to synthesize complex heterocyclic systems, which begins with the condensation of 9-fluorenone (B1672902) with cyanoacetohydrazide. rsc.orgrsc.org This reaction proceeds via nucleophilic addition of the hydrazide to the C9 carbonyl, forming a hydrazone intermediate (a fluoren-9-ylidene hydrazide). rsc.org This classic reaction highlights the susceptibility of the C9-ketone to nucleophilic attack, a pathway that is central to the chemistry of this compound. rsc.orgscbt.com Similarly, conformation-restricted β-amino ketones, including this compound, are known to react with reagents like thiourea (B124793), further demonstrating the accessibility of the carbonyl group to nucleophiles. acs.orgresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on the Fluorenone Core

| Reactant(s) | Nucleophile | Key Intermediate | Product Type | Reference(s) |

| 9-Fluorenone, Cyanoacetohydrazide | Cyanoacetohydrazide | Fluoren-9-ylidene hydrazide | Hydrazone | rsc.org, rsc.org |

| 9H-Fluoren-9-one | Hydroxylamine | 9H-Fluoren-9-one oxime | Oxime | scbt.com |

| This compound, Thiourea | Thiourea | Thiouronium adduct (proposed) | Perimidine derivatives | acs.org, researchgate.net |

The rigid fluorene skeleton of this compound can be a scaffold for constructing more elaborate polycyclic structures through cyclization reactions. These processes often follow an initial nucleophilic addition at the C9 position.

A well-documented pathway involves a multi-component reaction where an intermediate derived from 9-fluorenone undergoes an intramolecular cyclization. rsc.orgrsc.org In this sequence, a Michael addition creates an intermediate that subsequently undergoes an intramolecular nucleophilic attack of an amino group onto a nitrile moiety, forming a new heterocyclic ring fused to the fluorene system. rsc.org This cascade approach, which involves Knoevenagel condensation, Michael addition, and N-cyclization as key steps, demonstrates how the fluorenone structure can be elaborated into complex, highly substituted imidazopyridines. rsc.orgrsc.org

Conversely, derivatives of the fluorene core can undergo ring-opening reactions. For instance, palladium-catalyzed chemoselective carbon-carbon bond cleavage of 9-aryl-9H-fluoren-9-ols is a powerful strategy for constructing axially chiral biaryls. researchmap.jp While this reaction starts from a fluorenol derivative rather than a fluorenone, it illustrates the potential for cleaving bonds within the fluorene system under catalytic conditions to generate entirely new molecular frameworks.

Tautomerism, the interconversion of structural isomers through proton migration, is a key mechanistic feature in reactions involving this compound and its derivatives. byjus.com The presence of both a ketone and an amino group allows for multiple tautomeric forms.

One of the most relevant examples is imine-enamine tautomerization, which is a crucial step in the domino synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 9-fluorenone. rsc.orgrsc.org After an initial cyclization, the resulting intermediate undergoes successive tautomeric shifts to achieve the final, stable aromatic product. rsc.org

Furthermore, the structure of this compound itself suggests the possibility of two primary types of prototropic tautomerism:

Keto-enol tautomerism: The ketone at C9 can interconvert with its corresponding enol form, where a proton moves from the C8a or C9a position to the carbonyl oxygen, creating a hydroxyl group and a C=C double bond within the five-membered ring.

Amino-imino tautomerism: The C1-amino group can exist in equilibrium with its imino tautomer, where a proton migrates from the nitrogen to an adjacent carbon atom in the aromatic ring. researchgate.net The shift of tautomeric equilibrium from the amino form to the imino form is known to alter intermolecular hydrogen bonding preferences and is a key factor in the mutagenic activity of some modified nucleobases. nih.gov

The interplay between these tautomeric forms can be influenced by solvent and pH, and it governs the molecule's reactivity in subsequent reaction steps.

Ring-Opening and Cyclization Processes

Role of Intermediates and Transition States

The mechanisms of reactions involving this compound are often dictated by the formation and stability of transient species, including charged intermediates and complexes with metal catalysts.

The formation of carbocations centered at the C9 position is a well-established feature of fluorene chemistry, particularly in acidic media or under photolytic conditions. The photolysis of 9-fluorenol derivatives is known to proceed via heterolytic cleavage to produce 9-fluorenyl cation intermediates. researchgate.net The stability of these cations can be influenced by substituents on the fluorene rings. researchgate.net For example, experimental and theoretical studies have shown that electron-withdrawing substituents can enhance the electrophilicity of carbocations generated from carbonyl compounds in superacidic media like trifluoromethanesulfonic acid (TFSA). rsc.org While unsubstituted 9-fluorenone is unreactive toward certain aromatic hydrocarbons in TFSA, 2,7-dinitro-9-fluorenone (B1213979) reacts readily, suggesting the formation of a highly reactive dicationic intermediate. rsc.org

In a different context, the boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with nucleophiles is proposed to proceed through the formation of highly reactive allene (B1206475) carbocation intermediates. thieme-connect.de The stability of these intermediates is influenced by the planar geometry of the fluorene system. thieme-connect.de

Table 2: Formation of Carbocation Intermediates in Fluorene Systems

| Precursor | Conditions | Intermediate Type | Evidence/Method | Reference(s) |

| 9-Fluorenol Derivatives | Photolysis (UV) | 9-Fluorenyl Cation | Time-resolved spectroscopy | researchgate.net |

| 9-(Phenylethynyl)-9H-fluoren-9-ols | BF₃·OEt₂ | Allene Carbocation | Plausible mechanism based on products | thieme-connect.de |

| 2,7-Dinitro-9-fluorenone | Trifluoromethanesulfonic Acid (TFSA) | Dicationic Intermediate | Enhanced reactivity compared to fluorenone | rsc.org |

While less common, anionic intermediates such as fluorenylidene dianions have also been studied, indicating that the fluorene core can stabilize negative charge under appropriate conditions.

Organometallic catalysis provides powerful and efficient pathways for synthesizing and modifying the fluorenone core. Catalysts based on palladium, rhodium, and nickel are particularly effective, each operating through distinct mechanistic cycles.

Palladium Catalysis: Palladium catalysts are widely used for constructing the fluorenone skeleton. One method involves the Pd-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov A proposed mechanism involves the oxidative cyclization of Pd(0) with the aryne to form a palladacycle intermediate, which then undergoes oxidative addition with the aldehyde, followed by reductive elimination and β-hydride elimination to yield the fluorenone product. nih.gov Other Pd-catalyzed routes include the cyclocarbonylation of o-halobiaryls and sequential reactions involving C-H activation. organic-chemistry.orgacs.org

Rhodium Catalysis: Rhodium catalysts enable the intramolecular acylation of biarylcarboxylic acids to form fluorenones. acs.orgacs.org A plausible catalytic cycle for this transformation is shown below (Scheme 1). The cycle is initiated by the oxidative addition of an in situ-formed mixed anhydride (B1165640) to the Rh(I) catalyst (A ). This is followed by intramolecular C-H acylation to form a rhodacycle intermediate (B ), which then undergoes reductive elimination to release the fluorenone product and regenerate the active Rh(I) catalyst. acs.org Isotope-labeling studies suggest that Rh-carbonyl complexes are also involved, indicating a potential competing pathway or equilibrium. acs.org

Scheme 1: Proposed Mechanism for Rhodium-Catalyzed Intramolecular Acylation to form Fluorenones.

(Based on the mechanism proposed for the acylation of biarylcarboxylic acids. acs.org)

Nickel Catalysis: Nickel catalysts offer complementary reactivity. For instance, a Ni(0)-catalyzed cross-coupling of heteroaryl-containing diarylmethanes (including fluorene) with aryl halides provides a direct route to triarylmethanes. rsc.org In a different transformation, the C-H alkylation of 9H-fluorene with alcohols is achieved with a nickel catalyst. rsc.org This reaction is proposed to proceed through a radical pathway, where an important intermediate is 9-alkylidenefluorene, which is subsequently hydrogenated to the final product. rsc.org

Carbocation and Anion Intermediates

Spectroscopic and Kinetic Studies of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is heavily reliant on a combination of spectroscopic and kinetic studies. These investigations provide critical insights into the sequence of elementary steps, the identity of transient intermediates, and the factors governing the reaction rate, ultimately leading to a comprehensive understanding of the transformation process.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for identifying the structures of starting materials, intermediates, and final products in reactions involving this compound. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are routinely employed.

In one notable study, this compound was reacted with thiourea in dimethyl sulfoxide (B87167) (DMSO) to synthesize perimidine derivatives. researchgate.net The structure of the resulting products was confirmed through detailed spectroscopic analysis, which supported a proposed reaction mechanism involving the in-situ generation of carbodiimide (B86325) from the thermal decomposition of thiourea. researchgate.net The characterization of intermediates and final products in such multi-step syntheses is crucial for validating the proposed mechanistic pathway. For instance, the formation of new heterocyclic systems is often confirmed by comparing the NMR and IR spectra of the products with those of the starting materials. nih.govrsc.org

The following table summarizes typical spectroscopic data used to characterize fluorene derivatives, which is essential for mechanistic validation.

| Spectroscopic Technique | Observation | Interpretation |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Disappearance of N-H stretching vibrations (amine), appearance of a strong C=O stretching vibration (~1712-1725 cm⁻¹). scirp.org | Conversion of an amino group and formation of a ketone, indicating oxidation or other transformations at the fluorene core. scirp.org |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Shifts in the chemical shifts (δ) of aromatic protons, appearance or disappearance of signals for specific functional groups (e.g., NH₂ protons). rsc.org | Changes in the electronic environment of the fluorene ring system and attached functional groups, confirming structural changes. rsc.org |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Appearance of new signals or shifts in existing signals, particularly for the carbonyl carbon (C=O) and carbons attached to substituents. rsc.org | Confirmation of the carbon skeleton of the newly formed product. rsc.org |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Detection of a molecular ion peak (m/z) corresponding to the expected molecular weight of the product. scirp.org | Identification of the final product and its molecular formula. scirp.org |

This table is a representation of typical data obtained in studies of fluorene derivatives and is for illustrative purposes.

Kinetic Studies for Rate and Pathway Determination

Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable information about the reaction mechanism. wacren.net Such studies typically involve monitoring the change in concentration of a reactant or product over time, often using UV-Vis spectrophotometry. scirp.org For example, in the oxidation of fluorene derivatives by potassium permanganate (B83412), the reaction kinetics were followed by measuring the decrease in permanganate absorbance at its λ-max (526 nm). scirp.org

A hypothetical set of kinetic data for a reaction involving this compound is presented below, illustrating the type of information derived from such studies.

| Reactant Concentration [mol·dm⁻³] | [this compound] | [Reagent B] | Initial Rate [mol·dm⁻³·s⁻¹] |

| Experiment 1 | 0.005 | 0.1 | 1.2 x 10⁻⁵ |

| Experiment 2 | 0.010 | 0.1 | 2.4 x 10⁻⁵ |

| Experiment 3 | 0.005 | 0.2 | 4.8 x 10⁻⁵ |

This table is a hypothetical representation to illustrate the principles of kinetic data analysis and does not represent actual experimental results for this specific compound.

From such data, a rate law can be derived. For example, the data in the table would suggest a rate law of: Rate = k[this compound]¹[Reagent B]². Furthermore, by conducting experiments at different temperatures, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated, providing deeper insight into the transition state of the reaction. scirp.org

In complex reaction sequences, such as cascade reactions to form enantioenriched 9H-fluorene frameworks, dynamic kinetic resolution may be involved. acs.org The study of these mechanisms combines spectroscopic characterization of products with an analysis of stereoselectivity, providing a highly detailed picture of the reaction pathway. acs.org Advanced approaches may also pair experimental work with computational studies, such as Density Functional Theory (DFT) calculations, to model reaction intermediates and transition states, further refining the proposed mechanism. researchgate.netruhr-uni-bochum.de

Advanced Spectroscopic and Analytical Characterization of 1 Amino 9h Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental data for confirming the structure of 1-Amino-9H-fluoren-9-one. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal neighboring protons.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a series of multiplets in the downfield region, generally between δ 6.4 and 7.6 ppm. chemicalbook.com The protons of the amino group (NH₂) typically produce a broad signal due to quadrupole broadening and chemical exchange. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found far downfield. The aromatic carbons resonate in the approximate range of δ 110-150 ppm, and their specific shifts help to confirm the substitution pattern on the fluorenone core. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Aromatic Protons | 6.47 - 7.60 | CDCl₃ |

| Amino Protons (NH₂) | ~5.5 (broad) | CDCl₃ |

| Aromatic Carbons | 110 - 150 | CDCl₃ |

| Carbonyl Carbon (C=O) | >190 | CDCl₃ |

Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and experimental conditions. Data compiled from reference chemicalbook.com.

To unambiguously assign all proton and carbon signals, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments are particularly useful for differentiating between methine (CH) and methylene (B1212753) (CH₂) groups, which appear as positive signals, and methyl (CH₃) groups, which appear as negative signals. Quaternary carbons, like the carbonyl carbon and bridgehead carbons in the fluorenone system, are absent in DEPT-135 spectra. This technique is crucial for confirming the assignment of carbon signals in the aromatic region. thieme-connect.de

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic rings. uni-ruse.bgscribd.com

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C assignments. walisongo.ac.id

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the entire molecular framework by observing long-range couplings, for instance, from aromatic protons to the carbonyl carbon. uni-ruse.bgwalisongo.ac.id

1H NMR and 13C NMR for Structural Elucidation

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₉NO), the calculated exact mass is 195.0684 Da. nih.gov An HRMS experiment would be expected to yield a measured m/z value extremely close to this theoretical value, thereby confirming the elemental composition and ruling out other potential structures with the same nominal mass. thieme-connect.de

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.org In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. vulcanchem.com For this compound, this would appear at m/z 196. The technique is highly sensitive and can be used to confirm the molecular weight of the compound from very small sample quantities. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected Ion | Calculated m/z |

|---|---|---|

| HRMS | [M]⁺ | 195.0684 |

| ESI-MS | [M+H]⁺ | 196.0757 |

Data compiled from references nih.govvulcanchem.com.

High-Resolution Mass Spectrometry (HRMS)

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. nih.gov For this compound, the key characteristic absorption bands include:

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ketone is expected in the range of 1680-1720 cm⁻¹. chemicalbook.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Ketone (C=O) | Stretch | 1680 - 1720 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Data compiled from references chemicalbook.comnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the fluorenone core gives rise to characteristic absorption bands. The spectra typically show strong absorptions corresponding to π→π* transitions of the aromatic system and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent and the presence of the amino group, which acts as an auxochrome, often causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted fluorenone.

X-ray Diffraction for Solid-State Structural Determination

Detailed experimental data on the single-crystal X-ray diffraction of this compound, including crystallographic parameters such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates, are not available in published literature. Therefore, a data table for its crystal structure cannot be generated.

Electroanalytical Techniques for Redox Behavior Characterization

Specific experimental data from electroanalytical studies, such as cyclic voltammetry, on this compound are not found in the surveyed scientific literature. Information regarding its oxidation and reduction potentials, electron transfer kinetics, and the stability of its redox species is not publicly available. Consequently, a data table of its electrochemical properties cannot be provided.

Computational Chemistry and Theoretical Studies of 1 Amino 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-Amino-9H-fluoren-9-one and its derivatives, DFT calculations have been employed to understand their geometry, electronic distribution, and reactivity.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and reactivity. whiterose.ac.uk

Theoretical studies on related fluorene (B118485) systems demonstrate that the HOMO-LUMO gap can be tuned by modifying the molecular structure. nih.gov For instance, in a study of pyridyl-fluoren-9 compounds, the substitution of an oxygen atom with a malononitrile (B47326) group in 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one (PyFO) to form 2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile (PyFM) resulted in a reduction of the HOMO-LUMO energy gap from 3.13 eV to 2.50 eV. chemmethod.com This reduction facilitates intramolecular charge transfer, a desirable characteristic for applications in dye-sensitized solar cells. chemmethod.com

The ability to tune the HOMO-LUMO gap is essential for designing organic dyes for various applications, including near-infrared (NIR) absorption. nih.gov A smaller energy gap generally corresponds to a redshift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. chemmethod.com

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Fluorene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| PyFO | -6.45 | -3.32 | 3.13 |

| PyFM | -6.11 | -3.61 | 2.50 |

Data sourced from a theoretical investigation on pyridyl-fluoren-9 compounds. chemmethod.com

Molecular Orbital Analysis and Charge Transfer

Molecular orbital analysis provides insights into the distribution of electron density within a molecule and the nature of electronic transitions. In donor-π-acceptor (D-π-A) systems, the HOMO is typically localized on the electron-donating group, while the LUMO is localized on the electron-accepting group. researchgate.net This separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

For fluorene derivatives, the fluorene unit often acts as the π-bridge connecting donor and acceptor moieties. chemmethod.com In the case of PyFO and PyFM, the HOMO is distributed over the pyridyl and fluorene units (donors), while the LUMO is centered on the fluorenone or malononitrile group (acceptor), indicating a clear D-π-A structure that promotes ICT. chemmethod.com This charge transfer character is crucial for the photophysical properties and potential applications of these molecules in optoelectronics. chemmethod.comresearchgate.net

Vibrational Frequency Analysis (e.g., IR Spectra Prediction)

Vibrational frequency analysis, often performed using DFT calculations, can predict the infrared (IR) spectrum of a molecule. faccts.de These theoretical spectra are valuable for identifying characteristic functional groups and understanding the molecule's vibrational modes. The comparison between calculated and experimental IR spectra can confirm the molecular structure and the accuracy of the computational method. researchgate.net

Key vibrational modes for a molecule like this compound would include the stretching vibrations of the C=O (carbonyl), N-H (amino), and C-N bonds, as well as the vibrations of the aromatic fluorene framework. vscht.czwiley.com For example, the carbonyl group typically shows a strong absorption band in the region of 1650-1750 cm⁻¹. The exact position can be influenced by the electronic effects of substituents on the fluorene ring. Theoretical calculations can help to precisely assign these vibrational bands. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, including their absorption and emission spectra. mdpi.comacs.org

Absorption and Emission Spectra Simulation

TD-DFT calculations are widely used to simulate the UV-visible absorption and fluorescence emission spectra of organic molecules. mdpi.com These simulations can accurately predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions. researchgate.netresearchgate.net

For fluorene-based systems, TD-DFT has been successfully applied to reproduce experimental spectra and to understand the nature of the electronic transitions involved. chemmethod.comresearchgate.net For example, in the study of PyFO and PyFM, TD-DFT calculations predicted that PyFM would have a broader and more redshifted absorption peak compared to PyFO, indicating its potential for higher light-harvesting efficiency. chemmethod.com The calculated λmax for PyFM was 597.02 nm. chemmethod.com

Simulations can also account for the effect of the solvent environment on the photophysical properties, often by using a polarizable continuum model (PCM). acs.org

Excited State Dynamics and Energy Transfer Processes

TD-DFT calculations, in conjunction with experimental techniques like time-resolved fluorescence spectroscopy, can elucidate the dynamics of excited states and energy transfer processes. nih.gov Understanding the relaxation pathways of a molecule after it absorbs light is crucial for applications in areas like organic light-emitting diodes (OLEDs) and photodynamic therapy.

Studies on substituted fluorene derivatives have shown that the presence of multiple, energetically close excited singlet states can lead to complex relaxation dynamics. nih.gov These dynamics are often influenced by interactions with the solvent, such as hydrogen bonding. nih.govnsf.gov For example, the excited-state relaxation of the fluorene derivative FR0 was found to proceed through three different excited singlet states, with the process being mediated by hydrogen bonding interactions with protic solvents. nsf.gov These computational and experimental studies highlight the critical role of the molecular environment in dictating the photophysical behavior of fluorene-based compounds. nsf.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can elucidate its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the principles of this technique are well-established. Such simulations would model the molecule's dynamic behavior, revealing stable conformations and the energy barriers between them. The exploration of the conformational space is a critical aspect of MD simulations. For the results to be meaningful, the simulation must be long enough for the system to explore various conformations and reach equilibrium. unipr.it

In the context of related fluorene derivatives, MD simulations have been employed to understand how structural modifications influence interactions and dynamics. For instance, simulations of glycopeptide/MHC complexes, where a fluorenylmethoxycarbonylamino group was present, demonstrated that changes in the molecular structure could disturb the entire hydrogen bond network. rsc.org This highlights how MD simulations can predict the impact of structural changes on molecular interactions. These simulations can analyze the binding mode, flexibility, and hydrogen bonding network between a molecule and its target. rsc.org

The insights gained from MD simulations are crucial for understanding how this compound might behave in different environments. For example, in drug design, MD simulations can predict how a molecule interacts with a protein's active site, providing information on binding affinity and the stability of the complex.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from quantum chemical calculations that characterize the electronic structure and reactivity of a molecule. researchgate.net These descriptors are instrumental in predicting how and where a molecule like this compound is likely to react.

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a stable system. arxiv.org

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. arxiv.org

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. arxiv.org

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arxiv.org

By calculating these descriptors for this compound, one can predict its chemical behavior. For example, the locations within the molecule with the highest values for the Fukui function corresponding to nucleophilic attack (f+) will be the most likely sites for reaction with a nucleophile. Conversely, sites with a high value for the Fukui function for electrophilic attack (f-) will be susceptible to reaction with an electrophile.

A theoretical study on fluoren-9-one thiosemicarbazones utilized Lipinski's rules, which are based on molecular properties, to predict the potential for pharmaceutical activity. ujpronline.com While not strictly quantum chemical descriptors, these rules are derived from molecular properties that can be calculated computationally.

The application of these descriptors is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. nih.gov

Table of Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 43.09 Ų | chemscene.com |

| logP | 2.4802 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

These values provide a quantitative basis for predicting the reactivity and interactions of this compound.

Theoretical Insights into Intramolecular Hydrogen Bonding and Solvent Effects

The presence of both an amino group (-NH2) and a carbonyl group (C=O) in this compound allows for the possibility of intramolecular hydrogen bonding. Theoretical studies are essential for understanding the nature and strength of this interaction and how it is influenced by the surrounding solvent.

Theoretical calculations can determine the geometries and energies of different conformers, including those with and without an intramolecular hydrogen bond. The strength of the hydrogen bond can be estimated from the energy difference between these conformers.

Solvent effects play a crucial role in modulating intramolecular hydrogen bonds. nih.gov Polar solvents can weaken or disrupt intramolecular hydrogen bonds by competing for hydrogen bond donor and acceptor sites on the solute molecule. In contrast, nonpolar solvents are less likely to interfere with intramolecular hydrogen bonding. Theoretical models can simulate the presence of a solvent, either explicitly by including solvent molecules in the calculation or implicitly by using a continuum model to represent the solvent's dielectric properties.

Studies on related fluorenone derivatives have shown that the emission properties can be strongly quenched by hydrogen-bonding interactions with solvents. mdpi.com For example, the fluorescence of 9-fluorenone (B1672902) is significantly quenched by polar protic solvents like methanol (B129727) and ethanol. researchgate.net This indicates a strong interaction between the solvent and the fluorenone molecule, likely involving hydrogen bonding with the carbonyl group.

In the case of this compound, theoretical studies would likely show a competition between the formation of an intramolecular hydrogen bond between the amino and carbonyl groups and intermolecular hydrogen bonds with protic solvents. The balance of these interactions would depend on the specific solvent and would influence the molecule's conformational preferences and photophysical properties.

Research on other systems has demonstrated that computational methods can dissect the energetics of hydrogen bonding from the modulating influence of the solvent. nih.gov This allows for a more fundamental understanding of the intrinsic strength of the hydrogen bond.

Applications of 1 Amino 9h Fluoren 9 One and Its Derivatives in Organic Synthesis

As Key Building Blocks for Complex Molecules

The rigid, planar structure of the fluorene (B118485) system, combined with the reactive amino and keto groups of 1-Amino-9H-fluoren-9-one, makes it an ideal starting material for the synthesis of larger, more complex molecules. thieme-connect.de Its derivatives are utilized in the creation of a variety of intricate structures with potential applications in materials science and medicinal chemistry.

Synthesis of Macrocyclic Compounds

Macrocycles, large ring-like molecules, are of significant interest due to their presence in many biologically active natural products and pharmaceutical agents. The construction of these structures is a challenging yet crucial step in organic synthesis. researchgate.net Derivatives of this compound can be incorporated into macrocyclic frameworks. For instance, conjugated macrocycles containing 2,7-bis(2-thienyl)-9H-fluoren-9-one (TFOT) units have been synthesized. researchgate.net The fluorene moiety imparts rigidity and specific electronic properties to the resulting macrocycle. The synthesis of these complex molecules often involves multi-step processes and various coupling reactions.

The table below provides examples of macrocyclic compounds synthesized using fluorene derivatives.

| Starting Material | Reagents and Conditions | Resulting Macrocycle | Reference |

| 2,7-bis(2-thienyl)-9H-fluoren-9-one (TFOT) | Various coupling reactions | Conjugated macrocycles with one, two, or three TFOT units | researchgate.net |

| Upper-rim mono (2-bromoaroyl)-substituted calix google.comarene | PdBr2, chiral phosphoramidite (B1245037) ligand | 9H-fluorene-embedded inherently chiral calixarenes | rsc.org |

Construction of Dendrimeric Structures

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. nih.gov They are synthesized in a stepwise manner, either from the core outwards (divergent synthesis) or from the periphery inwards (convergent synthesis). nih.govbiosyn.com The properties of a dendrimer are largely determined by the functional groups on its outer shell. biosyn.com Fluorene derivatives can serve as the core or as building blocks for the branches of dendrimers. researchgate.net For example, 2,7-diazido-9,9-dioctyl-9H-fluorene has been used as a core to which dendrons are attached via click chemistry, resulting in fluorescent dendrimers. researchgate.net The fluorene unit at the core can impart desirable photophysical properties to the entire dendritic structure. researchgate.net

The following table outlines a general approach to synthesizing dendrimers with a fluorene core.

| Core Molecule | Dendron Type | Synthetic Strategy | Resulting Dendrimer | Reference |

| 2,7-diazido-9,9-dioctyl-9H-fluorene | Alkyne-functionalized Fréchet-type and PAMAM dendrons | Convergent approach via click chemistry | Fluorescent dendrimers with a fluorene core | researchgate.net |

Formation of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. researchgate.net The this compound scaffold is a useful precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through multi-component reactions, complex heterocyclic structures can be assembled in a single step, which is an efficient and atom-economical approach. rsc.org For example, a five-component domino reaction involving 9-fluorenone (B1672902) (a related compound), cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) has been used to prepare tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.orgrsc.org This reaction proceeds through a cascade of steps including N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization. rsc.org

An example of the synthesis of a heterocyclic system is detailed below.

| Starting Materials | Solvent and Catalyst | Key Reaction Steps | Product | Reference |

| Cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine | Ethanol, Acetic acid | N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, N-cyclization | 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives | rsc.orgrsc.org |

Derivatization Strategies for Functionalization

The amino group of this compound provides a convenient handle for further chemical modification, or derivatization. These modifications can introduce new functionalities to the molecule, such as chirality or fluorescence, opening up a wider range of applications.

Chiral Derivatization for Enantioselective Synthesis

Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are of paramount importance in pharmaceutical and biological sciences. The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry. lookchem.com Chiral fluorene derivatives have gained significant attention for their applications in medicinal chemistry, synthetic chemistry, and materials science. researchgate.net

Derivatives of this compound can be used as chiral derivatizing agents. These agents react with a mixture of enantiomers to form diastereomers, which have different physical properties and can be separated using techniques like chromatography. For example, (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) is a chiral derivatizing agent used for the separation of amino acid enantiomers and other chiral compounds. lookchem.com The reaction of (+)-FLEC with a racemic mixture of amino acids produces fluorescent diastereomers that can be resolved by high-performance liquid chromatography (HPLC).

The table below summarizes the use of a fluorene-based chiral derivatizing agent.

| Chiral Derivatizing Agent | Target Molecules | Technique | Outcome | Reference |

| (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) | Amino acids, biogenic amines | HPLC after derivatization | Separation of enantiomers |

Formation of Fluorescent Probes and Labels

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property makes them invaluable tools for visualizing and studying biological processes. The fluorene ring system is inherently fluorescent, and derivatives of this compound can be designed to act as fluorescent probes and labels. lookchem.com

The amino group can be converted into a reactive functional group, such as an isothiocyanate, which can then be used to attach the fluorene-based fluorophore to biomolecules like proteins and peptides. acs.org For example, fluorenyl-based probes with an isothiocyanate linker have been synthesized for two-photon fluorescence imaging. acs.org These probes can be conjugated to peptides and antibodies for targeted imaging of cells. nih.gov The derivatization of amino acids and peptides with 9-fluorenylmethyl chloroformate (FMOC-Cl) is another common strategy for introducing a fluorescent label for detection in HPLC. nih.gov

The following table highlights different fluorene-based fluorescent probes and their applications.

| Fluorescent Probe/Label | Reactive Group | Target Biomolecules | Application | Reference |

| Fluorenyl-based probes | Isothiocyanate | Peptides, Proteins (e.g., IgG) | Two-photon fluorescence imaging of cells | acs.orgnih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Chloroformate | Amino acids, Peptides | HPLC with fluorescence detection | nih.gov |

| Pyrrole-based probes with NBD or TAMRA dyes | Amide linkage | Cannabinoid Receptor Type 1 (CB1R) | Selective fluorescent probes for receptor binding studies | acs.org |

Development of Novel Reagents and Ligands

Scorpionate Ligands and Their Complexes

There is no available scientific literature detailing the synthesis or characterization of scorpionate ligands or their metal complexes derived from this compound.

Chiral Auxiliaries and Catalysts

The use of this compound or its derivatives as chiral auxiliaries or in the formation of chiral catalysts for asymmetric synthesis is not documented in the reviewed scientific literature.